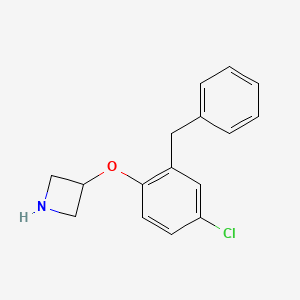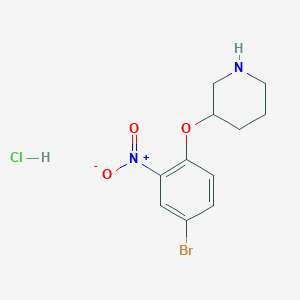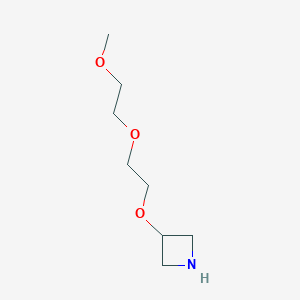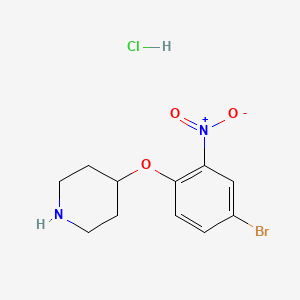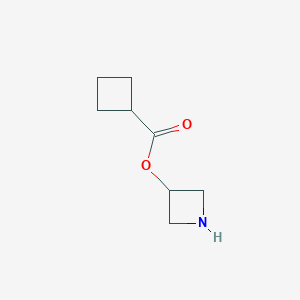
3-Azetidinyl cyclobutanecarboxylate
Descripción general
Descripción
3-Azetidinyl cyclobutanecarboxylate, also known as CB-1, is a novel nitrogen heterocycle. It has a molecular weight of 155.19 g/mol and a molecular formula of C8H13NO2 .
Synthesis Analysis
Azetidines, the core structure of 3-Azetidinyl cyclobutanecarboxylate, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The synthesis of azetidines has seen remarkable advances recently . One method involves a strain-release reaction of 1-azabicyclo[1.1.0]butane, which has been used to prepare protected 3-haloazetidines on a gram scale . These intermediates can then be used to synthesize a variety of azetidine-3-carboxylic acid derivatives .Molecular Structure Analysis
The molecular structure of 3-Azetidinyl cyclobutanecarboxylate is represented by the formula C8H13NO2 . It is a nitrogen heterocycle.Chemical Reactions Analysis
Azetidines, including 3-Azetidinyl cyclobutanecarboxylate, exhibit unique reactivity due to their considerable ring strain . This strain allows for facile handling and unique reactivity that can be triggered under appropriate reaction conditions . Recent advances in the chemistry and reactivity of azetidines have been reported .Physical And Chemical Properties Analysis
3-Azetidinyl cyclobutanecarboxylate has a molecular weight of 155.19 g/mol and a molecular formula of C8H13NO2 .Aplicaciones Científicas De Investigación
Skin Cancer Treatment and DNA Repair : A study in "Biointerface Research in Applied Chemistry" (2020) investigated the characterization of cyclobutane pyrimidine dimers, including thymine or uracil, with azetidin intermediates playing a crucial role. These intermediates are generated through cycloaddition involving the cytosine group, leading to pyrimidin (6-4) pyrimidon adducts. Such compounds could be significant in understanding DNA damage and repair mechanisms, particularly in skin cancer treatment (Biointerface Research in Applied Chemistry, 2020).
NAAA Inhibitors in Anti-inflammatory Applications : The compound 4-Cyclohexylbutyl-N-[(S)-2-oxoazetidin-3-yl]carbamate (3b) was identified as a potent inhibitor of intracellular NAAA activity, displaying anti-inflammatory effects in animal models. This research in the "European journal of medicinal chemistry" (2016) highlights the potential therapeutic applications of azetidinyl derivatives in treating pain and inflammation (European journal of medicinal chemistry, 2016).
Synthetic Applications and Drug Discovery : A comprehensive overview of azetidines and azetidin-2-ones was provided in a 2008 study, emphasizing their stability and utility in synthesizing a wide range of compounds, including piperidines, pyrrolidines, and pyrroles. These findings underline the importance of azetidines in drug discovery, particularly as precursors for various bioactive molecules (G. S. Singh, M. D’hooghe, N. Kimpe, 2008).
Kinase Inhibitory Activity and Anticancer Applications : The synthesis and biological characterization of 3-(pyrimidin-4-yl)-7-azaindoles, or meriolins, was explored in "Journal of medicinal chemistry" (2008). These compounds showed potent inhibitory activities against cyclin-dependent kinases, suggesting their potential in treating diseases involving abnormal CDK regulation, including cancers and neurodegenerative disorders (Journal of medicinal chemistry, 2008).
Impact on Ion Transport in Plants : Research in "Plant physiology" (1977) indicated that Azetidine 2-carboxylic acid (AZ), a proline analog, can significantly inhibit the release of ions to the xylem of barley roots. This finding has implications for understanding the relationship between protein synthesis and ion transport in plants (Plant physiology, 1977).
Safety And Hazards
The safety data sheet for a related compound, 1-(1-Boc-3-azetidinyl)pyrrolidine, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Direcciones Futuras
Propiedades
IUPAC Name |
azetidin-3-yl cyclobutanecarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-8(6-2-1-3-6)11-7-4-9-5-7/h6-7,9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKHMUWNQWOUFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)OC2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azetidinyl cyclobutanecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



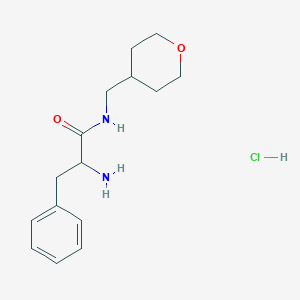
![2-Amino-N-[3-(dimethylamino)propyl]-3-phenylpropanamide dihydrochloride](/img/structure/B1525197.png)

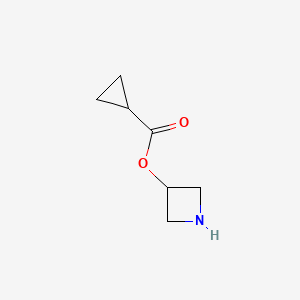
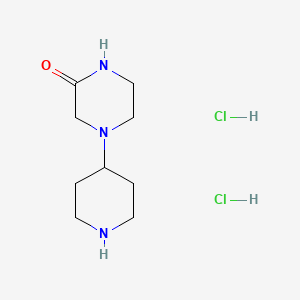
![4-[3-Amino-4-(ethylsulfonyl)phenyl]-2-piperazinone](/img/structure/B1525204.png)
![2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-2-methyl-1-propanone hydrochloride](/img/structure/B1525209.png)
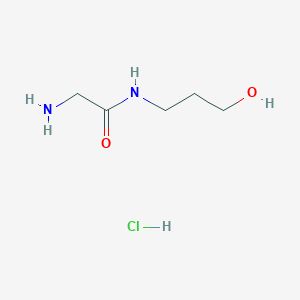
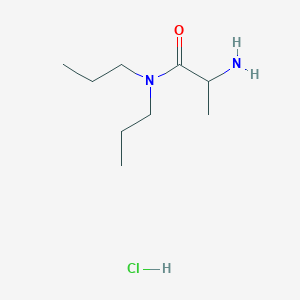
![2-Amino-N-[2-(dimethylamino)ethyl]-2-methylpropanamide dihydrochloride](/img/structure/B1525213.png)
